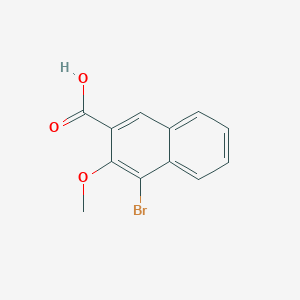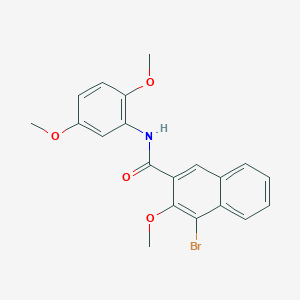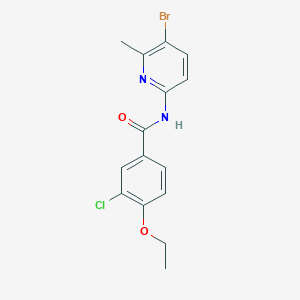
4-bromo-3-methoxy-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H9BrO3 and a molecular weight of 281.1 g/mol. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a methoxy group, and a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-2-naphthoic acid typically involves the bromination of 3-methoxynaphthalene followed by carboxylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The carboxylation step can be achieved through the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methoxynaphthalene-2-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Methoxynaphthalene-2-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-methoxy-2-naphthoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-3-methoxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxynaphthalene-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-2-naphthoic acid: Similar structure but lacks the methoxy group, affecting its chemical properties and applications.
4-Bromo-3-methoxynaphthalene: Lacks the carboxylic acid group, which influences its solubility and reactivity.
Uniqueness
4-bromo-3-methoxy-2-naphthoic acid is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9BrO3 |
|---|---|
Molekulargewicht |
281.1 g/mol |
IUPAC-Name |
4-bromo-3-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
NGGAKJLGWWORCT-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)Br |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B278134.png)
![N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B278135.png)
![3,4,5-triethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
